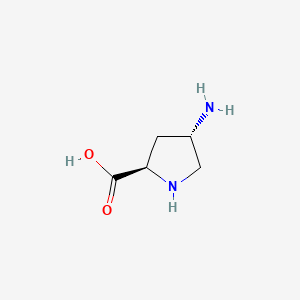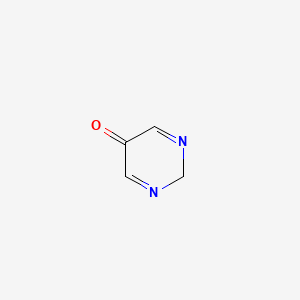![molecular formula C10H14 B7809538 1-Ethynylbicyclo[2.2.2]octane](/img/structure/B7809538.png)
1-Ethynylbicyclo[2.2.2]octane
Descripción general
Descripción
1-Ethynylbicyclo[222]octane is a unique bicyclic compound characterized by its ethynyl functional group attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethynylating agents under controlled conditions. For instance, the reaction of 1,4-diethynylbicyclo[2.2.2]octane with n-butyllithium in diethyl ether at low temperatures (-78°C) followed by the addition of acetone . This method ensures high yields and purity of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynylbicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Aplicaciones Científicas De Investigación
1-Ethynylbicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Materials Science: Employed in the design of molecular rotors and other functional materials due to its rigid structure.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1-Ethynylbicyclo[2.2.2]octane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This functional group can undergo addition, substitution, and other reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
1,4-Diethynylbicyclo[2.2.2]octane: Contains two ethynyl groups, offering different reactivity and applications compared to 1-Ethynylbicyclo[2.2.2]octane.
Bicyclo[2.2.1]heptane (Norbornane): Another bicyclic compound with different ring structure and reactivity.
Uniqueness: this compound is unique due to its single ethynyl group attached to a rigid bicyclic framework, providing distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
1-ethynylbicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-10-6-3-9(4-7-10)5-8-10/h1,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHHNHCKFZBFRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CCC(CC1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10H-pyrimido[1,2-a]benzimidazol-2-one](/img/structure/B7809493.png)








![1,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7809558.png)

